![molecular formula C12H13N3O4 B13555099 methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
化学反応の分析
Types of Reactions
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Pyrimidine derivatives: These compounds have a similar pyrimidine core but lack the fused pyridine ring.
Pyridine derivatives: These compounds contain a pyridine ring but do not have the fused pyrimidine structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
特性
分子式 |
C12H13N3O4 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
methyl 2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-3-4-15-9-8(10(16)14-12(15)18)5-7(6-13-9)11(17)19-2/h5-6H,3-4H2,1-2H3,(H,14,16,18) |
InChIキー |
DTULRPGDHVRENP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=N2)C(=O)OC)C(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)


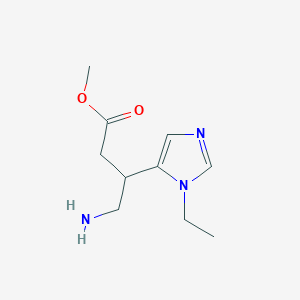
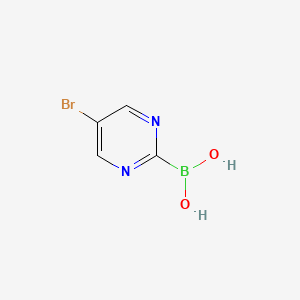
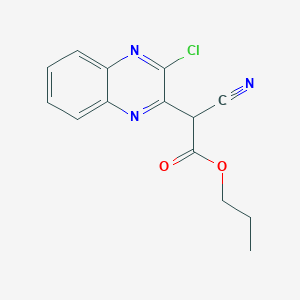
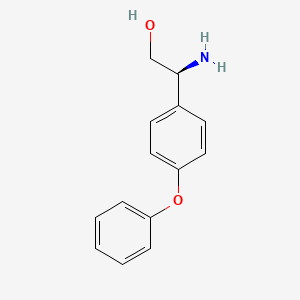

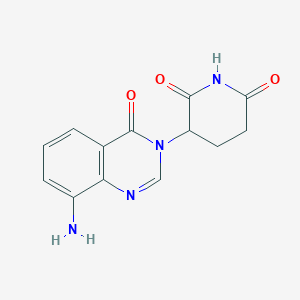
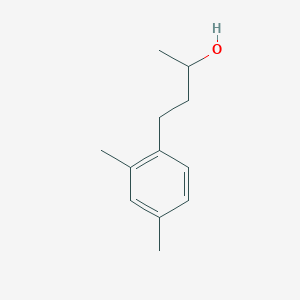
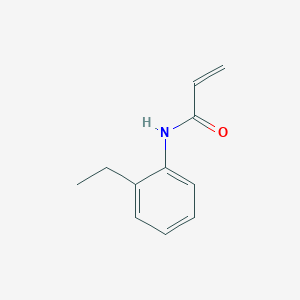
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
